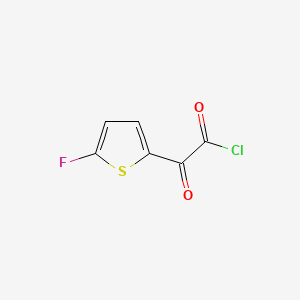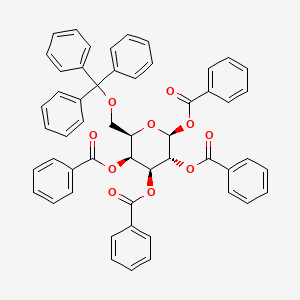
Bis(2-chloroethyl)-D8-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl)-D8-amine hcl, also known as Bis (2-chloroethyl)amine hydrochloride, is a compound with the molecular formula C4H9Cl2N·HCl and a molecular weight of 178.49 . It is a solid substance at 20 degrees Celsius . It is used as a starting material to synthesize piperazine derivatives . It is also used as a pharmaceutical intermediate, synthesized by the reaction of diethanolamine and thionyl chloride .
Synthesis Analysis
A selective and sensitive novel reverse-phase method was developed and validated successfully using waters acquity ultra-performance liquid chromatography H-class system coupled with waters Micromass Quattro Premier XE (UHPLC–MS/MS) for the identification and quantification of bis (2-chloroethyl) amine genotoxic impurity in aripiprazole drug substance . The method employs a positive-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM) detection mode .
Molecular Structure Analysis
The molecular structure of Bis(2-chloroethyl)-D8-amine hcl is represented by the linear formula (ClCH2CH2)2NH·HCl . The InChI string representation is InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H .
Chemical Reactions Analysis
Bis(2-chloroethyl)-D8-amine hcl is used in the synthesis of piperazine derivatives . It is also used as a genotoxic impurity in aripiprazole drug substance .
Physical And Chemical Properties Analysis
Bis(2-chloroethyl)-D8-amine hcl is a solid substance at 20 degrees Celsius . It has a molecular weight of 178.49 .
Scientific Research Applications
Antitumor Activity
Bis(2-chloroethyl)amino derivatives, including those of imidazole and related structures, have been investigated for their antitumor activity. Some compounds in this class have advanced to preclinical testing stages, highlighting their potential in the search for new antitumor drugs. The structural variations of these compounds offer insights into synthesizing molecules with diverse biological properties, suggesting a role in developing future cancer therapies (Iradyan et al., 2009).
Interaction with Environmental Pollutants
The compound's interaction with environmental pollutants like DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)-ethane) and DDE (1,1-Dichloro-2,2-bis(p, p'-chlorophenyl) ethylene) has been studied to understand their endocrine-disrupting effects in humans and wildlife. These studies provide a foundation for evaluating the environmental and health impacts of persistent organic pollutants and their metabolites, underscoring the importance of assessing chemical interactions in ecological and human health contexts (Burgos-Aceves et al., 2021).
Environmental and Health Impacts
Research on compounds like Bisphenol A (BPA) and its analogs, including Bis(2-chloroethyl)-D8-amine hcl, has highlighted concerns about their potential as endocrine disruptors. The widespread use of BPA in the manufacture of plastics and other products has led to significant environmental contamination and exposure risks. Studies emphasize the need for a new risk assessment based on the extensive literature reporting adverse effects at doses below current safety thresholds and the widespread human exposure through leaching from consumer products (vom Saal & Hughes, 2005).
Safety and Hazards
Bis(2-chloroethyl)-D8-amine hcl is harmful if swallowed, causes skin irritation, serious eye irritation, and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Mechanism of Action
Target of Action
Bis(2-chloroethyl)-D8-amine HCl, also known as Mechlorethamine, is an antineoplastic agent primarily used to treat Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia . It is an alkylating drug that was formerly used as a war gas .
Mode of Action
Mechlorethamine works by binding to DNA, crosslinking two strands and preventing cell duplication . It binds to the N7 nitrogen on the DNA base guanine . This binding and crosslinking process disrupts the normal function of DNA, leading to cell death and ultimately reducing the growth of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Mechlorethamine is DNA synthesis. By crosslinking the DNA strands, it prevents the normal replication and transcription processes, thereby inhibiting the synthesis of new proteins and the replication of the cell . This leads to cell cycle arrest and eventually apoptosis, or programmed cell death .
Pharmacokinetics
The pharmacokinetics of Mechlorethamine involve its absorption, distribution, metabolism, and excretion (ADME). It is known that the compound is rapidly metabolized and has a short half-life . The compound’s bioavailability would be influenced by these factors, as well as by the method of administration .
Result of Action
The result of Mechlorethamine’s action at the molecular level is the disruption of DNA function, leading to cell death . At the cellular level, this results in a reduction in the growth of cancer cells, helping to control the spread of the disease .
Action Environment
The action, efficacy, and stability of Mechlorethamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances in the body, such as other medications or substances that can interact with Mechlorethamine, can influence its action and efficacy .
properties
IUPAC Name |
bis(2-chloro-1,1,2,2-tetradeuterioethyl)-dideuterioazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2,3D2,4D2;/hD2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-IZOQRZGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)[NH2+]CCCl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)[N+]([2H])([2H])C([2H])([2H])C([2H])([2H])Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chloroethyl)-D8-amine hcl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

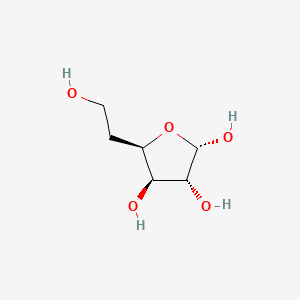
![6-amino-1H-benzo[d]imidazol-4-ol](/img/structure/B566310.png)

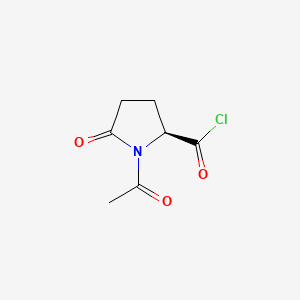
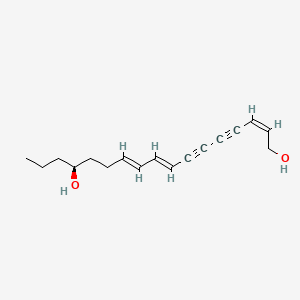
![4-[3-[3-Carboxy-5-hydroxy-1-[2,5-di(potassiosulfo)phenyl]-1H-pyrazol-4-yl]-2-propen-1-ylidene]-5-oxo-1-[2,5-di(potassiosulfo)phenyl]-2-pyrazoline-3-carboxylic acid](/img/structure/B566320.png)
![9-[(E)-hex-4-enoyl]-4,4a,6,8-tetrahydroxy-2-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1-one](/img/structure/B566322.png)
![{4-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B566324.png)
![Benzyl-(3-bromo-[4]pyridyl)-amine](/img/structure/B566325.png)
